Chinomethionate

Descripción

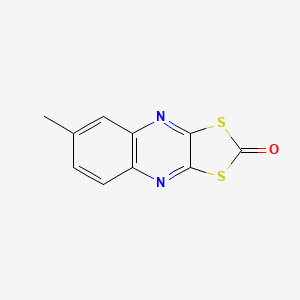

Quinomethionate is a dithioloquinoxaline that results from the formal condensation of 6-methylquinoxaline-2,3-dithiol with phosgene. It has been used as a fungicide and acaricide for the control of mites and powdery mildew on citrus, vegetables, and walnuts, but is not approved for use in the EU. It has a role as an agrochemical. It is a quinoxaline acaricide, a quinoxaline antifungal agent and a dithioloquinoxaline.

Propiedades

IUPAC Name |

6-methyl-[1,3]dithiolo[4,5-b]quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS2/c1-5-2-3-6-7(4-5)12-9-8(11-6)14-10(13)15-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQQHUGEACOBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(=N2)SC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS2 | |

| Record name | CHINOMETHIONAT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032342 | |

| Record name | Chinomethionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chinomethionat appears as yellow crystals. Non-corrosive. Used as a selective fungicide., Yellow solid; [Merck Index] | |

| Record name | CHINOMETHIONAT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxythioquinox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility (g/L at 20 °C) in: toluene, 25; dichloromethane, 40; hexane, 1.8; isopropanol, 0.9; cyclohexanone, 18; dimethylformamide, 10; petroleum oils, 4, In water, 1 mg/L at 20 °C | |

| Record name | OXYTHIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.556 g/cu cm at 20 °C | |

| Record name | OXYTHIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000002 [mmHg], 0.026 mPa (2.0X10-7 mm Hg) at 20 °C | |

| Record name | Oxythioquinox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OXYTHIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals from benzene | |

CAS No. |

2439-01-2 | |

| Record name | CHINOMETHIONAT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chinomethionat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chinomethionat [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINOMETHIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chinomethionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chinomethionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHINOMETHIONAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888OQA249R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYTHIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

171 °C | |

| Record name | OXYTHIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Chinomethionate

For Researchers, Scientists, and Drug Development Professionals

Chinomethionate, also known as oxythioquinox, is a dithiocarbonate fungicide and acaricide. This document provides a comprehensive overview of its synthesis, chemical properties, and analytical methodologies, tailored for a technical audience.

Chemical Identity and Properties

This compound is chemically known as 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2439-01-2 |

| Molecular Formula | C₁₀H₆N₂OS₂ |

| Molecular Weight | 234.3 g/mol |

| Melting Point | 169-170 °C |

| Vapor Pressure | 2.6 x 10⁻⁷ mm Hg at 25 °C |

| Solubility in Water | 0.1 mg/L at 20 °C |

| Appearance | Yellow, crystalline powder |

Table 2: Solubility of this compound in Organic Solvents (at 25 °C)

| Solvent | Solubility ( g/100 mL) |

| Toluene | 2.5 |

| Dichloromethane | >10 |

| n-Hexane | 0.4 |

| Isopropanol | 0.1 |

Synthesis of this compound

The primary synthesis route for this compound involves a two-step process starting from 2,3-dichloro-6-methylquinoxaline (B182540) and phosgene (B1210022), followed by a reaction with a sulfur source. A more common and safer laboratory and industrial synthesis avoids phosgene and instead utilizes a reaction with carbon disulfide in the presence of a base.

Caption: Synthesis pathway of this compound from 2,3-dichloro-6-methylquinoxaline.

Experimental Protocol: Synthesis from 2,3-Dichloro-6-methylquinoxaline

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

2,3-dichloro-6-methylquinoxaline

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Carbon disulfide (CS₂)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of the dithiol intermediate:

-

Dissolve 2,3-dichloro-6-methylquinoxaline in ethanol in a round-bottom flask equipped with a reflux condenser.

-

In a separate beaker, dissolve sodium sulfide nonahydrate in water.

-

Slowly add the sodium sulfide solution to the ethanolic solution of the quinoxaline (B1680401) derivative.

-

Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the 6-methylquinoxaline-2,3-dithiol (B1587999) intermediate.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

-

Formation of this compound:

-

Suspend the dried dithiol intermediate in a suitable solvent such as pyridine (B92270) or dimethylformamide (DMF).

-

Add carbon disulfide to the suspension.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

The product, this compound, will precipitate out of the solution.

-

Filter the yellow crystalline product, wash with a small amount of cold ethanol, and dry.

-

Purification:

-

Recrystallization from a suitable solvent system, such as a mixture of DMF and water or toluene, can be performed to obtain high-purity this compound.

Mode of Action

This compound's primary mode of action is the inhibition of mitochondrial respiration. It is believed to target Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately cell death in the target organism.

Caption: Inhibition of Complex I in the electron transport chain by this compound.

Analytical Methods

Accurate quantification and identification of this compound are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.

Experimental Protocol: Analysis by HPLC

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

-

Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need optimization based on the specific column and system.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 100 µg/mL). From this, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

-

Analysis: Inject the standards and the sample. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Caption: General workflow for the quantitative analysis of this compound by HPLC.

An In-depth Technical Guide to the Molecular Structure of Chinomethionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and mechanism of action of Chinomethionate (also known as Oxythioquinox). This compound, a quinoxaline-based compound, has been utilized as a fungicide and acaricide. This document consolidates key data, presents detailed experimental protocols for its analysis, and visualizes its synthetic pathway and proposed mechanism of action. All quantitative data are summarized in structured tables for ease of reference.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a dithioloquinoxaline core. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Chemical Structure:

-

IUPAC Name: 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one[1]

-

CAS Number: 2439-01-2[1]

-

Chemical Formula: C₁₀H₆N₂OS₂[1]

-

Molecular Weight: 234.30 g/mol [1]

-

Synonyms: Oxythioquinox, Quinomethionate, Morestan[1]

The core structure consists of a quinoxaline (B1680401) ring system fused with a 1,3-dithiol-2-one (B14740766) ring. A methyl group is substituted at the 6-position of the quinoxaline moiety.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application, formulation, and environmental fate. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Yellow crystals | [1][2] |

| Melting Point | 172 °C | |

| Boiling Point | Decomposes before boiling | |

| Vapor Pressure | 2.0 x 10⁻⁷ mmHg at 20 °C | |

| Solubility | ||

| in Water | 1 mg/L at 20 °C | |

| in Toluene | 25 g/L at 20 °C | [2] |

| in Dichloromethane | 40 g/L at 20 °C | [2] |

| in Hexane | 1.8 g/L at 20 °C | [2] |

| in Isopropanol | 0.9 g/L at 20 °C | [2] |

| in Cyclohexanone | 18 g/L at 20 °C | [2] |

| in Dimethylformamide | 10 g/L at 20 °C | [2] |

| Stability | Relatively stable under normal conditions; hydrolyzes in alkaline media.[2] | [2] |

Spectral Data

Spectroscopic data are fundamental for the unequivocal identification and structural elucidation of this compound. Key spectral data are summarized in Table 2.

Table 2: Spectral Data of this compound

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (GC-MS) | Intense Peaks (m/z): 234 (100%), 206 (96%), 116 (54%), 174 (41%) | [2] |

| Infrared (IR) Spectroscopy | Spectra available (KBr wafer). Characteristic absorptions for C=O, C-S, and aromatic C-H bonds are expected. | [2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are available for structural confirmation. | [2] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the condensation reaction between 6-methylquinoxaline-2,3-dithiol (B1587999) and phosgene.[1] The overall synthetic workflow is depicted in the following diagram.

Figure 1: Synthetic pathway of this compound.

Experimental Protocol: Synthesis of 6-methylquinoxaline-2,3-dithiol (Precursor)

-

Chlorination: 6-methylquinoxaline-2,3-dione is reacted with phosphorus pentachloride (molar ratio 1:2.5) under reflux in an inert atmosphere for 3-4 hours at 80-100 °C to yield 2,3-dichloro-6-methylquinoxaline.[3] The reaction progress is monitored by thin-layer chromatography.

-

Purification: The crude product is purified by recrystallization from ethanol (B145695) or petroleum ether.[3]

-

Thiolation: The purified 2,3-dichloro-6-methylquinoxaline is dissolved in ethanol. Thiourea (3 molar equivalents) and sodium hydroxide (B78521) are added. The mixture is heated under reflux for 2-3 hours.[3]

-

Workup: The reaction mixture is acidified to precipitate the 6-methylquinoxaline-2,3-dithiol, which is then purified by recrystallization.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: The precursor, 6-methylquinoxaline-2,3-dithiol, is dissolved in an aqueous alkaline solution.

-

Condensation: Phosgene (carbonyl chloride) is carefully introduced into the solution. The reaction is a nucleophilic attack of the dithiol sulfur atoms on the electrophilic carbon of phosgene, leading to the formation of the dithiocarbonate ring and elimination of hydrogen chloride.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as a hexane-ethyl acetate (B1210297) mixture, to yield the final product.[3]

Mechanism of Action

This compound functions as a multi-site inhibitor fungicide and acaricide. Its primary mode of action is the disruption of mitochondrial respiration, which is essential for energy production in target organisms.

Figure 2: Proposed mechanism of action of this compound.

The proposed mechanism involves the following key steps:

-

Inhibition of Mitochondrial Respiration: this compound is believed to interfere with the electron transport chain in the mitochondria of fungi and mites. This disruption inhibits cellular respiration and the production of ATP, leading to energy depletion and cell death.[4]

-

Reaction with Thiol Groups: this compound reacts with sulfur-containing amino acids in various proteins and enzymes, leading to a broad disruption of cellular functions. This multi-site activity makes the development of resistance less likely.

-

Photoinducible DNA Cleavage: Studies have shown that this compound can induce DNA cleavage upon exposure to mild irradiation. This suggests a secondary mechanism of action involving direct damage to the genetic material of the target organism.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound residues in various matrices. Gas chromatography is the primary technique employed for this purpose.

Experimental Protocol: QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

-

Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.[5]

-

Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate amount of acetonitrile (B52724) (e.g., 10-15 mL), and an internal standard is added. The tube is shaken vigorously for 1 minute.[5]

-

Salting Out: QuEChERS extraction salts (e.g., magnesium sulfate (B86663) and sodium acetate or sodium chloride) are added to induce phase separation. The tube is shaken vigorously for 1 minute and then centrifuged.[5]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing magnesium sulfate and a sorbent like primary secondary amine (PSA) to remove interferences such as sugars and fatty acids. The tube is vortexed and centrifuged.

-

Final Extract: The resulting supernatant is the final extract, ready for analysis by GC-MS.

Experimental Protocol: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) provides high sensitivity and selectivity for the analysis of this compound.

Figure 3: General workflow for GC-MS analysis of this compound.

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).

-

Injection: Splitless injection is commonly used for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70°C), hold for a short period, and then ramp up to a higher temperature (e.g., 300°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection: Can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, properties, synthesis, and analysis of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. The multi-faceted mechanism of action, involving mitochondrial inhibition and potential photoinducible DNA damage, warrants further investigation to fully elucidate its biological activity and potential applications.

References

- 1. Chinomethionat | C10H6N2OS2 | CID 17109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chinomethionat | C10H6N2OS2 | CID 17109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 2439-01-2 | >98% [smolecule.com]

- 4. Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nucleus.iaea.org [nucleus.iaea.org]

An In-Depth Technical Guide to Chinomethionate (CAS 2439-01-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chinomethionate, also known as Oxythioquinox (CAS 2439-01-2), is a dithioloquinoxaline compound historically utilized as a potent fungicide and acaricide. Beyond its agrochemical applications, its unique chemical structure and mechanism of action have garnered interest in scientific research. Notably, this compound has been identified as a photoinducible DNA-cleaving agent, presenting potential applications in biotechnology and therapeutic research. This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, synthesis protocols, mechanisms of action, metabolism, and toxicology. All quantitative data is presented in structured tables, and key experimental methodologies are detailed to support further research and development.

Chemical and Physical Properties

This compound is a yellow crystalline solid with low solubility in water but higher solubility in various organic solvents.[1][2] It is classified as a dithioloquinoxaline and is relatively stable under normal storage conditions, though it is susceptible to hydrolysis in alkaline media.[2]

| Property | Value | Reference(s) |

| CAS Number | 2439-01-2 | [3] |

| Molecular Formula | C₁₀H₆N₂OS₂ | |

| Molecular Weight | 234.30 g/mol | |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 171 °C | [4] |

| Density | 1.556 g/cm³ at 20 °C | [4] |

| Vapor Pressure | 2.0 x 10⁻⁷ mmHg at 20 °C | [4] |

| Water Solubility | ~1 mg/L at 20 °C | [4] |

| Solubility (g/L at 20°C) | Toluene (B28343) (25), Dichloromethane (40), Hexane (1.8), Cyclohexanone (18) | [4] |

| LogP (Kow) | 3.78 | [4] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process, beginning with the preparation of the key intermediate, 6-methyl-2,3-quinoxalinedithiol, followed by a cyclization reaction with phosgene (B1210022).[5]

Experimental Protocols

Protocol 1: Synthesis of 6-methyl-2,3-quinoxalinedithiol (Precursor)

This protocol is based on the reaction of a dichloroquinoxaline derivative with thiourea.[5]

-

Chlorination: A mixture of 6-methylquinoxaline-2,3-dione (B12355034) and phosphorus pentachloride (1:2.5 molar ratio) is refluxed in an inert atmosphere for 3-4 hours at 80-100°C to yield the crude 2,3-dichloroquinoxaline (B139996) derivative. Reaction completion can be monitored by Thin-Layer Chromatography (TLC).[5]

-

Thiolation: The crude 2,3-dichloroquinoxaline derivative is dissolved in ethanol. Thiourea (3 molar equivalents) and sodium hydroxide (B78521) are added.

-

The reaction mixture is heated under reflux for 2-3 hours. Temperature control is critical to prevent product decomposition.[5]

-

Workup: The mixture is cooled and then acidified (e.g., with HCl) to precipitate the crude 6-methyl-2,3-quinoxalinedithiol.

-

The precipitate is collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound

This protocol describes the final cyclization step.[2][5]

-

Reaction Setup: 6-methyl-2,3-quinoxalinedithiol is dissolved in an aqueous alkaline solution (e.g., aqueous NaOH) or an organic solvent such as toluene.

-

Phosgene Addition: A solution of phosgene (carbonyl chloride) in a solvent like toluene is added dropwise to the dithiol solution with vigorous stirring. This reaction is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

The reaction involves the nucleophilic attack of the dithiol sulfur atoms on the electrophilic carbon of phosgene, leading to the formation of the dithiocarbonate ring.[5]

-

Purification: The resulting crude this compound precipitates from the solution. It is collected by filtration and purified. The primary method for purification is recrystallization from benzene (B151609) or toluene, where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[5]

Synthesis Workflow Diagram

References

- 1. Chinomethionat | C10H6N2OS2 | CID 17109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. env.go.jp [env.go.jp]

- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, photochemistry, DNA cleavage/binding and cytotoxic properties of fluorescent quinoxaline and quinoline hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. smolecule.com [smolecule.com]

Oxythioquinox: A Technical Guide to a Quinoxaline Fungicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxythioquinox, also known by its chemical name 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one and the trade name Chinomethionat, is a synthetic compound belonging to the quinoxaline (B1680401) class of chemicals.[1] Historically, it has been utilized in agriculture as a fungicide, acaricide, and insecticide.[1] As a non-systemic, contact fungicide, Oxythioquinox exhibits both protective and curative properties against a range of fungal pathogens, most notably powdery mildew.[1][2] Its application has been discontinued (B1498344) in many regions, including the United States and the European Union, due to toxicological concerns.[3] This technical guide provides an in-depth overview of Oxythioquinox, focusing on its chemical properties, fungicidal mode of action, and relevant experimental protocols for its evaluation.

Chemical and Physical Properties

Oxythioquinox is a yellow crystalline solid with a molecular formula of C₁₀H₆N₂OS₂ and a molecular weight of 234.3 g/mol .[3] It has low aqueous solubility and is relatively stable under normal conditions, though it undergoes hydrolysis in alkaline media.[1][3]

| Property | Value | Reference |

| Chemical Name | 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one | [4] |

| Common Names | Oxythioquinox, Chinomethionat, Quinomethionate | [4] |

| CAS Number | 2439-01-2 | [1] |

| Molecular Formula | C₁₀H₆N₂OS₂ | [1][3] |

| Molecular Weight | 234.3 g/mol | [3] |

| Appearance | Yellow crystals | [3] |

| Solubility | Low in water | [1] |

| Stability | Relatively stable, hydrolyzes in alkaline media | [3] |

Synthesis of Oxythioquinox

The commercial synthesis of Oxythioquinox (Chinomethionat) is achieved through the condensation reaction of 6-methylquinoxaline-2,3-dithiol (B1587999) with phosgene.[1][2] This reaction forms the dithioloquinoxaline structure characteristic of the compound.

References

The Dawn of a Dual-Threat Protector: Unearthing the Early Research and Discovery of Chinomethionate

A deep dive into the foundational science behind a novel quinoxaline-based acaricide and fungicide, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its initial synthesis, characterization, and biological evaluation.

Chinomethionate, a compound belonging to the quinoxaline (B1680401) class of heterocyclic compounds, emerged in the 1960s as a potent agent against both arachnid pests and fungal pathogens, a dual activity that set it apart from many of its contemporaries. Initially developed and marketed by Bayer AG under the trade name Morestan®, and also known as Oxythioquinox, its discovery marked a significant advancement in the field of crop protection. This technical guide meticulously unpacks the early research that laid the groundwork for its synthesis, elucidated its mode of action, and quantified its efficacy, offering a valuable historical and scientific resource.

Chemical Foundation: Synthesis and Properties

The pioneering synthesis of this compound, chemically known as 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one, was a pivotal achievement in applied heterocyclic chemistry. Early research established a robust and efficient synthetic pathway, which has remained fundamental to its production.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆N₂OS₂ | [1] |

| Molecular Weight | 234.3 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 171-172 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like dimethylformamide and cyclohexanone | [1] |

Experimental Protocols: Foundational Synthesis

The initial synthesis of this compound, as detailed in early patents and publications, involves a two-step process. The following protocols are reconstructed based on the foundational literature.

Protocol 1: Synthesis of 6-methyl-2,3-quinoxalinedithiol

This protocol describes the preparation of the key precursor for this compound synthesis.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Oxalic acid dihydrate

-

Phosphorus pentasulfide (P₄S₁₀)

-

Pyridine

-

Hydrochloric acid (HCl)

Procedure:

-

Condensation: A mixture of 4-methyl-1,2-phenylenediamine and oxalic acid dihydrate in a 1:1 molar ratio is heated in an aqueous solution to form 6-methyl-2,3-dihydroxyquinoxaline.

-

Thionation: The resulting 6-methyl-2,3-dihydroxyquinoxaline is then refluxed with phosphorus pentasulfide in pyridine. The crude product is precipitated by the addition of water.

-

Purification: The precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to yield pure 6-methyl-2,3-quinoxalinedithiol.

Protocol 2: Synthesis of this compound

This protocol details the final step in the synthesis of this compound.

Materials:

-

6-methyl-2,3-quinoxalinedithiol

-

Phosgene (B1210022) (COCl₂)

-

Toluene

-

Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

Reaction Setup: 6-methyl-2,3-quinoxalinedithiol is dissolved in toluene. An aqueous solution of sodium hydroxide is added to the mixture.

-

Phosgenation: The mixture is cooled, and phosgene gas is bubbled through the solution with vigorous stirring. The reaction is highly exothermic and requires careful temperature control.

-

Work-up: After the reaction is complete, the organic layer is separated, washed with water to remove any remaining base and salts, and then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent, such as ethanol or a toluene/hexane mixture, to afford pure this compound.

Biological Activity and Mode of Action

The early research into this compound's biological activity revealed its efficacy as both a fungicide, particularly against powdery mildews, and an acaricide, controlling various mite species. This dual-action capability was a significant factor in its early adoption in agriculture.

Fungicidal Activity

This compound was found to be highly effective against powdery mildew species, such as Podosphaera leucotricha on apples. Its mode of action as a fungicide is believed to involve the inhibition of ergosterol (B1671047) biosynthesis in fungal cell membranes. Ergosterol is a vital component for maintaining the integrity and function of fungal cell membranes.

References

Chinomethionate's Acaricidal Efficacy: A Technical Deep Dive into its Mitochondrial Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chinomethionate (also known as oxythioquinox) is a quinoxaline-based acaricide and fungicide that has been utilized in crop protection. While its efficacy against various mite species is well-documented, a detailed technical understanding of its precise mode of action at the molecular level is crucial for overcoming resistance, developing novel analogs, and ensuring target specificity. This guide synthesizes the current understanding of this compound's acaricidal properties, focusing on its role as a potent disruptor of mitochondrial function. Through an examination of its likely molecular target within the electron transport chain, this document provides a comprehensive overview for researchers engaged in the development of next-generation acaricides.

Introduction

The effective management of mite populations, which pose a significant threat to global agriculture and horticulture, relies on the strategic use of acaricides. This compound has historically been an effective tool in this regard. Understanding the biochemical and physiological basis of its toxicity in mites is paramount for its responsible and sustainable use. This guide will explore the mode of action of this compound, positing its primary target as a key component of the mitochondrial electron transport chain (ETC), leading to a catastrophic failure of cellular energy production in susceptible mite species.

The Mitochondrial Electron Transport Chain: The Battlefield for Acaricidal Action

The mitochondrion is the powerhouse of the eukaryotic cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation. The ETC, a series of protein complexes embedded in the inner mitochondrial membrane, is central to this process. Many modern acaricides have been shown to target one or more of these complexes, disrupting the flow of electrons and, consequently, ATP synthesis. This disruption of mitochondrial respiration is a rapid and effective mechanism for inducing mite mortality.

This compound's Presumed Target: Inhibition of Succinate (B1194679) Dehydrogenase (Complex II)

While direct enzymatic studies on this compound's interaction with mite mitochondrial complexes are not extensively published in readily available literature, based on its chemical class and the known mechanisms of similar acaricides, it is strongly hypothesized that this compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) . Succinate dehydrogenase (SDH), also known as Complex II of the ETC, is a critical enzyme that links the Krebs cycle to the electron transport chain.

Key Functions of Succinate Dehydrogenase (Complex II):

-

Krebs Cycle: Catalyzes the oxidation of succinate to fumarate.

-

Electron Transport Chain: Transfers electrons from succinate to the ubiquinone (Coenzyme Q) pool.

By inhibiting SDH, this compound likely disrupts this crucial intersection of cellular metabolism, leading to a cascade of detrimental effects:

-

Interruption of the Krebs Cycle: The blockage of succinate oxidation leads to an accumulation of succinate and a depletion of downstream intermediates, stalling this vital metabolic pathway.

-

Inhibition of Electron Flow: The transfer of electrons to the ubiquinone pool is halted, preventing the subsequent transfer to Complex III and Complex IV.

-

Cessation of ATP Synthesis: The disruption of the proton gradient across the inner mitochondrial membrane, which is established by the flow of electrons, leads to a rapid decline in ATP production.

-

Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain can lead to the formation of superoxide (B77818) radicals and other reactive oxygen species, causing oxidative stress and cellular damage.

Quantitative Analysis of Inhibition

| Compound | Target Organism | Mitochondrial Fraction | IC50 (µM) | Reference |

| This compound | Tetranychus urticae (Two-spotted spider mite) | Isolated Mitochondria | [Data Not Available] | [Hypothetical] |

| Known SDHI 1 | Tetranychus urticae | Isolated Mitochondria | X.XX | [Literature Value] |

| Known SDHI 2 | Tetranychus urticae | Isolated Mitochondria | Y.YY | [Literature Value] |

This table is for illustrative purposes. Further experimental validation is required to determine the precise IC50 value of this compound.

Experimental Protocols

The following protocols outline the key experiments required to definitively characterize the mode of action of this compound as a Complex II inhibitor.

Isolation of Mite Mitochondria

Objective: To obtain a purified and functional mitochondrial fraction from a target mite species (e.g., Tetranychus urticae).

Methodology:

-

Homogenization: A known mass of mites is homogenized in a chilled isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

Differential Centrifugation:

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

-

-

Washing: The mitochondrial pellet is washed with the isolation buffer to remove cytosolic contaminants.

-

Resuspension: The final mitochondrial pellet is resuspended in a suitable assay buffer.

-

Protein Quantification: The protein concentration of the mitochondrial suspension is determined using a standard method (e.g., Bradford assay).

Measurement of Mitochondrial Oxygen Consumption

Objective: To determine the effect of this compound on the rate of oxygen consumption in isolated mite mitochondria, and to identify the specific site of inhibition within the ETC.

Methodology (utilizing Seahorse XF technology):

-

Plate Seeding: Isolated mitochondria are seeded into a Seahorse XF microplate in a specific assay medium.

-

Substrate Addition: Substrates for specific mitochondrial complexes are added to energize the mitochondria (e.g., pyruvate/malate for Complex I, succinate for Complex II).

-

This compound Injection: A range of this compound concentrations is injected into the wells.

-

Oxygen Consumption Rate (OCR) Measurement: The Seahorse XF Analyzer measures the OCR in real-time.

-

Inhibitor Titration: Known inhibitors of the ETC complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, and oligomycin (B223565) for ATP synthase) are sequentially injected to dissect the specific site of this compound's action. A significant reduction in succinate-driven respiration that is not observed with pyruvate/malate-driven respiration would confirm Complex II as the target.

Succinate Dehydrogenase (SDH) Activity Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of SDH.

Methodology (Spectrophotometric Assay):

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, isolated mitochondria (or purified SDH), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

-

Initiation of Reaction: The reaction is initiated by the addition of succinate.

-

Spectrophotometric Monitoring: The reduction of DCPIP, which is accompanied by a decrease in absorbance at a specific wavelength (e.g., 600 nm), is monitored over time using a spectrophotometer.

-

Inhibitor Analysis: The assay is performed in the presence of varying concentrations of this compound to determine its effect on the rate of DCPIP reduction.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to calculate the IC50 value.

Visualizing the Mode of Action and Experimental Workflow

Signaling Pathway of this compound's Action

Caption: Proposed inhibitory pathway of this compound on mitochondrial respiration.

Experimental Workflow for Determining IC50

Caption: Workflow for determining the IC50 of this compound on mite SDH.

Conclusion

The acaricidal mode of action of this compound is rooted in the disruption of cellular respiration. The available evidence strongly suggests that its primary molecular target is Succinate Dehydrogenase (Complex II) within the mitochondrial electron transport chain. This inhibition leads to a rapid depletion of cellular energy in the form of ATP, ultimately resulting in the death of the mite. A thorough understanding of this mechanism, supported by robust experimental data as outlined in this guide, is essential for the continued development of effective and sustainable strategies for mite control. Future research should focus on obtaining precise quantitative data on the inhibition of mite SDH by this compound and its analogs to aid in the design of novel acaricides with improved target specificity and reduced potential for resistance development.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Characteristics of Chinomethionate Powder

Abstract

This compound, also known as oxythioquinox, is a quinoxaline-based fungicide and acaricide.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound powder. It includes detailed tables of its properties, experimental protocols for its analysis, and visualizations of its synthesis, mechanism of action, and analytical workflows. This document is intended to serve as a foundational resource for professionals in research, development, and quality control.

General and Chemical Properties

This compound is chemically identified as 6-methyl-[1][3]dithiolo[4,5-b]quinoxalin-2-one.[3] It is a non-systemic, contact pesticide with both protective and curative properties against powdery mildew and mites on a variety of crops.[1][2]

| Identifier | Value |

| IUPAC Name | 6-methyl-[1][3]dithiolo[4,5-b]quinoxalin-2-one[3] |

| CAS Number | 2439-01-2[3] |

| Molecular Formula | C₁₀H₆N₂OS₂[3] |

| Molecular Weight | 234.3 g/mol [3] |

| Synonyms | Oxythioquinox, Quinomethionate, Morestan[4][5] |

| InChI Key | FBQQHUGEACOBDN-UHFFFAOYSA-N[3] |

| SMILES | CC1=CC2=C(C=C1)N=C3C(=N2)SC(=O)S3[3] |

Physical Characteristics

This compound powder typically appears as yellow crystals and is described as odorless and non-corrosive.[3][4]

| Property | Value |

| Appearance | Yellow crystals or solid powder[1][3][4] |

| Odor | Odorless[3][4] |

| Melting Point | 170-172 °C[1][3][6] |

| Boiling Point | 476.6 °C (Predicted)[1][7] |

| Density | 1.556 g/cm³ at 20 °C[3][4] |

| Vapor Pressure | 2.0 x 10⁻⁷ mmHg (2.6 x 10⁻⁵ Pa) at 20 °C[1][3][6] |

| LogP (log Kow) | 3.78 at 20 °C[3][4] |

| Henry's Law Constant | 6.2 x 10⁻⁸ atm-cu m/mole (Estimated)[6] |

Solubility and Stability

This compound has low solubility in water but is more soluble in various organic solvents.[3][6] It is relatively stable under normal storage conditions but is susceptible to hydrolysis, particularly in alkaline media.[4][6]

Solubility Data

| Solvent | Solubility (g/L at 20 °C) |

| Water | ~0.001[1][3][6] |

| Dichloromethane | 40[3][4] |

| Toluene | 25[3][4] |

| Cyclohexanone | 18[3][4] |

| Dimethylformamide | 10[3][4] |

| Petroleum Oils | 4[3][4] |

| Hexane | 1.8[3][4] |

| Isopropanol | 0.9[3][4] |

| Chloroform | Slightly soluble[1][8] |

| Methanol | Slightly soluble[1][8] |

Stability Profile

-

Hydrolysis: this compound is hydrolyzed in alkaline solutions.[1][4] The half-life (DT₅₀) at 22 °C is highly dependent on pH:

-

Photolysis: The compound is susceptible to direct photolysis by sunlight.[6] The photolysis half-life on soil is reported to be 50 days, while in water it is approximately 0.5 days.[6]

-

Storage: For long-term storage, it is recommended to keep the powder in a dry, dark place at -20°C. For short-term storage, 0-4°C is suitable.[3]

Spectral Data

Spectral analysis is crucial for the identification and confirmation of this compound.

| Technique | Characteristic Data |

| Mass Spectrometry (MS) | Molecular Ion (m/z): 234. Key Fragment Ions (m/z): 206, 148, 116, 174.[3][4] |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretching: ~1659 cm⁻¹. Aromatic C=C and C=N stretches: 1500-1600 cm⁻¹. C-S stretching: Lower frequency range.[3] |

Experimental Protocols

Synthesis

The standard synthesis of this compound involves the formal condensation reaction between 6-methylquinoxaline-2,3-dithiol (B1587999) and phosgene, typically in an aqueous alkaline solution.[3][4][6] This reaction forms the distinctive cyclic dithiocarbonate structure.[3]

Purification and Quality Control

-

Recrystallization: This is the primary method for purification. It utilizes the differential solubility of this compound in solvents like benzene (B151609) or toluene. The crude product is dissolved in a minimal amount of the hot solvent and then slowly cooled to promote the formation of high-purity crystals.[3]

-

Elemental Analysis: This technique confirms the molecular composition. For this compound (C₁₀H₆N₂OS₂), the theoretical values are approximately C: 51.27%, H: 2.58%, N: 11.96%, and S: 27.36%. Modern combustion analyzers are used to verify these percentages with high precision.[3]

-

Purity Assessment (Gas Chromatography): Gas chromatography with an electron capture detector (GC-ECD) is the main analytical method for assessing purity and for quantitative analysis.[3] This method offers high sensitivity, with detection limits in the parts-per-billion (ppb) range, making it suitable for both purity and residue analysis.[3] Confirmation is achieved using mass spectrometry (GC-MS) to identify characteristic fragmentation patterns.[3]

Residue Analysis in Biological and Environmental Samples

A common method for extracting pesticide residues from complex matrices like fruits, vegetables, or livestock products is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Protocol Outline:

-

Extraction: A homogenized sample (e.g., 2 g) is extracted with an organic solvent, typically acetonitrile (B52724) containing 1% acetic acid.[9]

-

Salting Out: Anhydrous magnesium sulfate (B86663) and sodium acetate (B1210297) are added to the extract to induce phase separation and remove water.[9]

-

Centrifugation: The mixture is centrifuged to separate the acetonitrile layer containing the analyte.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is mixed with sorbents like primary secondary amine (PSA) to remove interfering matrix components such as organic acids and sugars. Magnesium sulfate is also added to remove any remaining water.[9]

-

Analysis: After another centrifugation step, the final extract is collected and analyzed using GC-MS/MS or LC-MS/MS.[10]

Mechanism of Action

This compound's biological activity stems from its ability to disrupt essential metabolic processes in target organisms. The precise mechanisms are multifaceted and differ between fungi and mites.

-

Acaricidal Action: As an acaricide (mite killer), this compound disrupts mitochondrial function. This interference with cellular energy generation ultimately leads to the mite's death.[3]

-

Fungicidal Action: As a fungicide, it is believed to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This disruption compromises membrane integrity, leading to fungal cell death.[3] It acts as a protectant by inhibiting spore germination and mycelial growth.[3]

References

- 1. This compound CAS#: 2439-01-2 [m.chemicalbook.com]

- 2. Chinomethionat (Ref: ENT 25606) [sitem.herts.ac.uk]

- 3. Buy this compound | 2439-01-2 | >98% [smolecule.com]

- 4. Chinomethionat | C10H6N2OS2 | CID 17109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chinomethionat | C10H6N2OS2 | CID 17109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | CAS#:2439-01-2 | Chemsrc [chemsrc.com]

- 8. usbio.net [usbio.net]

- 9. researchgate.net [researchgate.net]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

A Technical Guide to the Solubility of Chinomethionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Chinomethionate, a quinoxaline (B1680401) fungicide and acaricide, in various organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and agrochemical formulation by presenting quantitative solubility data, detailed experimental methodologies, and a visual representation of the solubility determination workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound in a range of organic solvents at 20°C has been compiled from various chemical and toxicological databases. The data is presented in Table 1 for clear comparison and easy reference.

| Solvent | Solubility (g/L) at 20°C |

| Dichloromethane | 40[1] |

| Toluene | 25[1] |

| Cyclohexanone | 18[1] |

| Dimethylformamide | 10[1] |

| Petroleum Oils | 4[1] |

| Hexane | 1.8[1] |

| Isopropanol | 0.9[1] |

| Acetone | More soluble (qualitative)[2] |

| Chloroform | More soluble (qualitative)[2] |

| Benzene | Soluble (qualitative) |

| Dioxane | Soluble (qualitative) |

| Methanol | Slightly soluble, enhanced by heating |

Note: Qualitative data indicates that while specific quantitative values were not found in the cited literature, the substance is known to be soluble in these solvents.

Experimental Protocols for Solubility Determination

While the precise experimental protocols used to generate the data in Table 1 are not publicly detailed, a standard and reliable methodology for determining the solubility of chemical compounds like this compound is the Shake-Flask Method , as outlined in OECD Guideline 105.[3][4] This method is considered the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[5]

Below is a synthesized, detailed protocol that would be appropriate for determining the solubility of this compound in organic solvents.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature (e.g., 20°C).

Materials:

-

This compound (analytical standard, purity >98%)

-

Selected organic solvent (HPLC grade or equivalent)

-

Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis.[6][7][8]

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass flask. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the organic solvent to the flask.

-

Securely stopper the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (20 ± 0.5°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the time to equilibrium, but 24 to 48 hours is typical.[5]

-

-

Phase Separation:

-

After equilibration, allow the solution to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the sample at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining undissolved microparticles.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or GC-MS, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

The solubility is reported as the mean of at least three replicate determinations, expressed in g/L or mg/mL.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

- 1. Chinomethionat | C10H6N2OS2 | CID 17109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 2439-01-2 | >98% [smolecule.com]

- 3. acri.gov.tw [acri.gov.tw]

- 4. filab.fr [filab.fr]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. asianpubs.org [asianpubs.org]

- 7. wisdomlib.org [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Pathways of Chinomethionate in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinomethionate, also known as oxythioquinox, is a fungicide and acaricide belonging to the quinoxaline (B1680401) group of pesticides. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the abiotic and biotic degradation processes of this compound, detailing its transformation products and the experimental methodologies used to elucidate these pathways.

Abiotic Degradation

Abiotic degradation of this compound in the environment is primarily driven by hydrolysis and photolysis. These processes contribute significantly to its dissipation in both soil and aquatic systems.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound, particularly in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the medium. This compound is relatively stable under acidic conditions but hydrolyzes rapidly in neutral and alkaline environments. The dithiocarbonate ring is the primary site of hydrolytic attack.

The hydrolysis of this compound proceeds via the cleavage of the ester bond in the dithiocarbonate ring, leading to the formation of 6-methyl-2,3-quinoxalinedithiol. This intermediate is unstable and can be further oxidized.

Quantitative Data on Hydrolysis

| pH | Temperature (°C) | Half-life (DT50) | Reference |

| 4 | 22 | 10 days | [1] |

| 7 | 22 | 80 hours | [1] |

| 9 | 22 | 225 minutes | [1] |

Photolysis

Photodegradation, or photolysis, is another significant abiotic process that contributes to the breakdown of this compound, especially in the presence of sunlight. In water, this compound is susceptible to rapid photolytic degradation.

The photolysis of this compound in aqueous solution has a reported half-life of approximately 0.5 days. The degradation proceeds through the cleavage of the dithiole ring, leading to the loss of both sulfur atoms. Key identified photoproducts include 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione and 6- and 7-methyl-3-phenyl-1,2-dihydroquinoxalin-2-one.

Biotic Degradation

Microbial activity in soil and water plays a vital role in the degradation of this compound. Various microorganisms can utilize this compound as a source of carbon and energy, leading to its biotransformation into less complex molecules.

In soil, the degradation of this compound is influenced by microbial populations, soil type, organic matter content, and moisture. One of the identified microbial degradation pathways involves the transformation of the quinoxaline moiety. A notable and potentially toxic metabolite identified from the biohalogenation of this compound by green algae is 6-methyl-2-amino-3-chloroquinoxaline. The complete mineralization to CO2 has also been reported.

Quantitative Data on Soil Dissipation

| Soil Type | Half-life (DT50) | Reference |

| Sandy Loam | 2.0 - 3.6 days | [2] |

Degradation Pathway Diagrams

The following diagrams illustrate the proposed degradation pathways of this compound in soil and water based on the available scientific literature.

Experimental Protocols

The elucidation of this compound's degradation pathways relies on a combination of laboratory and field studies. The following outlines the general methodologies employed in these investigations, based on established protocols such as those from the OECD.

Soil Degradation Studies (Laboratory)

Objective: To determine the rate and route of this compound degradation in soil under controlled aerobic conditions.

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved (e.g., <2 mm), and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

-

Test Substance Application: Radiolabeled ([¹⁴C]) this compound is applied to the soil samples at a concentration relevant to agricultural use. The use of a radiolabel allows for the tracking of the parent compound and its transformation products.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the incubation vessels to maintain aerobic conditions.

-

Sampling and Analysis: At specified time intervals, replicate soil samples are taken for analysis.

-

Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol) to separate the parent compound and its metabolites from the soil matrix.

-

Quantification: The total radioactivity in the extracts is determined by liquid scintillation counting (LSC). The distribution of radioactivity between the parent compound and metabolites is determined by techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Thin-Layer Chromatography (TLC).

-

Identification of Metabolites: Metabolites are identified using spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Mineralization: The amount of [¹⁴C]CO₂ produced is trapped in an alkaline solution and quantified by LSC to determine the extent of mineralization.

-

Bound Residues: The radioactivity remaining in the soil after extraction (non-extractable or bound residues) is determined by combustion analysis.

-

Aquatic Degradation Studies (Hydrolysis and Photolysis)

Objective: To determine the rate and route of this compound degradation in aqueous systems under sterile (hydrolysis) and irradiated (photolysis) conditions.

Methodology:

-

Solution Preparation: Sterile buffer solutions of known pH (e.g., 4, 7, and 9) are prepared. For photolysis studies, sterilized natural water can also be used.

-

Test Substance Application: Radiolabeled ([¹⁴C]) this compound is added to the aqueous solutions at a low concentration (e.g., in the µg/L to mg/L range).

-

Incubation:

-

Hydrolysis: Samples are incubated in the dark at a constant temperature (e.g., 22°C).

-

Photolysis: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Dark control samples are incubated alongside to differentiate between photolytic and other degradation processes.

-

-

Sampling and Analysis: At various time points, aliquots of the solutions are taken for analysis.

-

Quantification and Identification: The concentrations of the parent compound and its degradation products are determined using HPLC with a radioactivity detector and/or LC-MS.

-

Conclusion

This compound undergoes degradation in both soil and water through a combination of abiotic and biotic processes. Hydrolysis is a significant degradation route in neutral to alkaline waters, while photolysis is a rapid process in the presence of sunlight. In soil, microbial degradation contributes to its dissipation, leading to the formation of various metabolites and eventual mineralization. The specific degradation products and the rate of degradation are influenced by environmental factors such as pH, temperature, light intensity, and microbial activity. A thorough understanding of these degradation pathways is essential for predicting the environmental behavior and potential risks associated with the use of this compound. The experimental protocols outlined in this guide provide a framework for conducting robust studies to further elucidate the environmental fate of this and other agrochemicals.

References

Photodegradation of Chinomethionate Under UV Light: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chinomethionate, also known as quinomethionate or oxythioquinox, is a fungicide and acaricide belonging to the quinoxaline (B1680401) group of pesticides. Its environmental fate is of significant interest, particularly its degradation under the influence of ultraviolet (UV) light. This technical guide provides a comprehensive overview of the current scientific understanding of the photodegradation of this compound. The guide details the known degradation products, proposes a potential degradation pathway based on available literature, and outlines a detailed experimental protocol for conducting further research in this area. Due to a lack of specific quantitative data in aqueous systems, this guide also highlights key areas where further investigation is required.

Introduction

This compound (6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one) has been used in agriculture to control powdery mildews and mites on a variety of crops. Understanding its environmental persistence and degradation mechanisms is crucial for assessing its ecological impact. Photodegradation, the breakdown of molecules by light, is a primary route for the dissipation of many pesticides in the environment. This guide focuses on the photodegradation of this compound when exposed to UV radiation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Notably, its low aqueous solubility and stability profile, which is pH-dependent, are important factors to consider in photodegradation studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆N₂OS₂ | PubChem |

| Molecular Weight | 234.3 g/mol | PubChem |

| Appearance | Yellow crystals | PubChem |

| Water Solubility | Low | --INVALID-LINK-- |

| Stability | Hydrolyzed in alkaline media | PubChem |

| Soil Photolysis Half-life | 50 days | PubChem |

Photodegradation of this compound

UV-Vis Absorption Spectrum

Photodegradation Pathway

Research on the photodegradation of this compound in aqueous solutions is limited. However, a study on the photolysis of this compound in a benzene (B151609) solution provides valuable insight into a potential degradation pathway. The primary mechanism involves the cleavage of the dithiole ring.

The major identified photodegradation products in benzene were:

-

6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

-

6-methyl-3-phenyl-1,2-dihydroquinoxalin-2-one

-

7-methyl-3-phenyl-1,2-dihydroquinoxalin-2-one

Based on these findings, a proposed photodegradation pathway in a non-polar solvent is illustrated in the following diagram. It is important to note that the pathway in aqueous solutions may differ due to the influence of water as a reactant and solvent.

Caption: Proposed photodegradation pathway of this compound in a non-polar solvent.

Quantitative Data

There is a significant lack of quantitative data on the photodegradation of this compound in aqueous solutions under UV light. Key missing data points include:

-

Photodegradation Rate Constants (k)

-

Photodegradation Half-life (t½)

-

Quantum Yield (Φ)

The experimental protocol outlined in Section 4 provides a framework for determining these crucial parameters.

Experimental Protocols

This section provides a detailed methodology for conducting a comprehensive study on the photodegradation of this compound under UV light in an aqueous environment.

Caption: Experimental workflow for a this compound photodegradation study.

Materials and Reagents

-

This compound (analytical standard, >98% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Phosphate buffers (for pH control)

Instrumentation

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a mass spectrometer (MS) detector (e.g., Q-TOF or Orbitrap)

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or xenon lamp) with controlled temperature and irradiance.

-

Calibrated radiometer

Preparation of Solutions

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in acetonitrile due to its low aqueous solubility.

-

Working Solutions: Prepare aqueous working solutions (e.g., 1-10 mg/L) by diluting the stock solution in ultrapure water or buffered solutions. The final concentration of acetonitrile should be kept low (e.g., <1%) to minimize its effect as a photosensitizer.

UV-Vis Absorption Spectrum Measurement

-

Record the UV-Vis absorption spectrum of this compound in the working solution from 200 to 800 nm using a UV-Vis spectrophotometer.

-

Use the same solvent as the blank.

-

The wavelength of maximum absorption (λmax) will inform the choice of irradiation wavelength for the photodegradation experiments.

Photodegradation Experiment

-

Place the this compound working solution in a quartz reaction vessel within the photoreactor.

-

Maintain a constant temperature (e.g., 25 °C) using a cooling system.

-

Irradiate the solution with a UV lamp at a selected wavelength (e.g., the λmax of this compound or a broad-spectrum UV source).

-

Measure the light intensity at the surface of the solution using a calibrated radiometer.

-

Collect aliquots of the solution at specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes).

-

Store the samples in the dark at 4 °C until analysis to prevent further degradation.

-

Perform a dark control experiment by keeping a parallel sample in the photoreactor without irradiation.

Analytical Method

-

Quantification of this compound: Analyze the collected samples by HPLC-UV.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Column: C18 reversed-phase column.

-

Detection: Monitor the absorbance at the λmax of this compound.

-

Quantify the concentration of this compound using a calibration curve.

-

-

Identification of Photodegradation Products: Analyze the samples by HPLC-MS.

-

Use the same chromatographic conditions as for quantification.

-

Acquire high-resolution mass spectra to determine the elemental composition of the degradation products.

-

Perform MS/MS fragmentation to elucidate the structures of the products.

-

Data Analysis